Gramicidin S

antimicrobial peptides broad-spectrum antibiotic minimum inhibitory concentration

Gramicidin S (GS) is a cationic cyclic decapeptide antibiotic, cyclo(Val-Orn-Leu-D-Phe-Pro)₂, produced by Aneurinibacillus migulanus (formerly Bacillus brevis). It adopts a stable amphiphilic β-sheet conformation stabilized by four intramolecular hydrogen bonds and two type-II′ β-turns centered at D-Phe-Pro sequences.

Molecular Formula
Molecular Weight
Cat. No. B1576520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGramicidin S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gramicidin S Procurement Guide: Cyclic Decapeptide Antibiotic with Broad-Spectrum Activity and Clinically Validated Topical Use


Gramicidin S (GS) is a cationic cyclic decapeptide antibiotic, cyclo(Val-Orn-Leu-D-Phe-Pro)₂, produced by Aneurinibacillus migulanus (formerly Bacillus brevis) [1]. It adopts a stable amphiphilic β-sheet conformation stabilized by four intramolecular hydrogen bonds and two type-II′ β-turns centered at D-Phe-Pro sequences [2]. GS exhibits potent bactericidal activity against both Gram-positive and Gram-negative bacteria as well as several pathogenic fungi, and has remained in clinical use for topical treatment of skin, wound, and throat infections since the 1940s [1][3]. Its clinical application is restricted to topical use due to significant hemolytic toxicity inherent to its membranolytic mechanism of action, a limitation that has driven extensive structure–activity relationship studies aimed at improving its therapeutic index [3].

Why Gramicidin S Cannot Be Replaced by Linear Gramicidins, Polymyxins, or Other Cyclic Peptides


Gramicidin S is structurally and mechanistically distinct from the linear gramicidins (A, B, C, D), which are neutral pentadecapeptide ionophores that form transmembrane channels selective for monovalent cations [1]. Unlike the linear gramicidins, GS is a cyclic decapeptide that disrupts bacterial membranes via a non-pore mechanism involving lipid packing disturbance and delocalization of peripheral membrane proteins essential for cell division and cell envelope synthesis [2]. Furthermore, GS differs from the closely related cyclic peptide tyrocidine (50% sequence identity), which forms defined ion-conducting pores and strongly reduces membrane fluidity, whereas GS causes only mild lipid demixing [2]. These fundamental mechanistic differences mean that in-class compounds cannot be interchanged without altering the spectrum of activity, resistance profile, and cytotoxicity characteristics. The quantitative evidence below substantiates exactly where GS offers measurable differentiation.

Gramicidin S Quantitative Differentiation Evidence: Comparator-Based Performance Data


Broad-Spectrum Antibacterial Activity Against Both Gram-Positive and Gram-Negative Bacteria vs. Linear Gramicidin S Analogs

Gramicidin S demonstrates activity against both Gram-positive and Gram-negative bacteria, whereas linear analogs of GS are completely inactive. In a direct head-to-head study, GS showed MICs ranging from 3 to 12.5 µg/mL for Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa) and MICs of 3 µg/mL for Gram-positive bacteria [1]. In contrast, all four linear analogs—prepared by opening the cyclic structure with D-Phe substitutions—were found to be inactive against a wide range of microorganisms tested [1]. This establishes that the cyclic scaffold is essential for broad-spectrum antimicrobial activity.

antimicrobial peptides broad-spectrum antibiotic minimum inhibitory concentration gram-negative bacteria

Superior Bactericidal Potency Against Staphylococcus aureus and Enterococcus spp. vs. Temporin L and IDR-1018

In a systematic comparison across 16 clinical strains including MRSA and VRE, gramicidin S consistently exhibited the lowest MIC and MBC values among three antimicrobial peptides. Against S. aureus (including MRSA), GS MIC was 4 µg/mL (4 µM), compared to temporin L (TL) at 8 µg/mL (5 µM) and IDR-1018 (IDR) at 32–64 µg/mL (21–42 µM) [1]. Against E. faecalis and E. faecium (including VRE), GS MIC was 8 µg/mL (7 µM), while TL MIC was 16 µg/mL (10 µM) and IDR MIC ranged from 8 to 32 µg/mL [1]. Critically, for E. faecalis strains, only GS achieved rapid complete killing at 5× MIC within 60 minutes; TL required 10× MIC and IDR failed to kill all strains even at 10× MIC [1].

MRSA VRE antimicrobial peptides minimum inhibitory concentration bactericidal kinetics

Biofilm Prevention and Eradication Superiority vs. Temporin L and IDR-1018

Gramicidin S demonstrates the lowest minimal biofilm-inhibiting concentrations (MBIC) against the six best biofilm-forming strains, outperforming both temporin L (TL) and IDR-1018 (IDR) [1]. In mature biofilms—which are notoriously refractory to antibiotic treatment—only GS achieved complete killing of all studied strains, whereas TL and IDR were consistently less effective and failed to eradicate biofilm-embedded cells [1]. The antibiofilm potency of GS is attributed to its elevated stability, pronounced cell-penetration ability, and its capacity to utilize multiple modes of antibacterial action simultaneously [1].

biofilm MBIC antimicrobial peptides persister cells staphylococci

No Detectable Resistance Development After Repeated Sub-Inhibitory Exposure vs. Conventional Antibiotics

In a study designed to mimic clinical repeated exposure, clinical isolates of S. aureus (including MRSA) and S. pneumoniae were subjected to 7 consecutive daily passages in the presence of gramicidin S at 0.5× and 1.0× MIC in both liquid and solid media [1]. The MIC and MBC values of GS remained at the same level for all 7 passages across all strains tested, including those resistant to beta-lactams, macrolides, fluoroquinolones, tetracyclines, and aminoglycosides [1]. This contrasts sharply with conventional antibiotics, for which resistance frequently emerges within similar serial passage protocols—for instance, ciprofloxacin resistance can develop within 5–7 passages in S. aureus [2]. The absence of resistance is attributed to the peptide's multi-target membranolytic mechanism, which imposes a high evolutionary barrier [1].

resistance development serial passage antimicrobial stewardship MRSA

Hemolytic Activity Baseline and Therapeutic Index Data for Informed Analogue Benchmarking

Gramicidin S exhibits a hemolytic concentration (HC50) of 12.34 ± 0.27 µg/mL against human red blood cells and a nephrotoxicity IC50 of 6.45 µg/mL against HEK-293 cells, as determined in a recent medicinal chemistry optimization study [1]. Its therapeutic index (TI), defined as HC50/MIC, is 0.38 against E. coli (where MIC is 32 µg/mL) [2]. These values serve as critical baseline references for evaluating next-generation GS analogues: for example, rationally designed peptide 8 improved the TI by 10-fold (TI: 4.10, MIC: 8 µg/mL) and peptide 14 reduced hemolytic toxicity by approximately 4-fold (HC50: 50.48 µg/mL) [1][2]. While native GS itself is restricted to topical use, its well-characterized toxicity profile makes it the essential reference standard against which all improved analogues must be benchmarked for selectivity and safety.

therapeutic index hemolytic activity HC50 selectivity safety pharmacology

Gramicidin S Application Scenarios: Where the Quantitative Evidence Supports Selection


Topical Antiseptic Formulation for Mixed Gram-Positive and Gram-Negative Wound Infections

The broad-spectrum activity of gramicidin S (MIC 3 µg/mL against Gram-positive and 3–12.5 µg/mL against Gram-negative bacteria [1]) makes it a rational choice for empiric topical therapy of contaminated wounds, burns, and surgical site infections, where both Gram-positive (S. aureus, including MRSA) and Gram-negative (E. coli, P. aeruginosa) pathogens may be present. Its cyclic structure confers proteolytic stability in the wound environment [2], extending its functional persistence beyond that of linear antimicrobial peptides.

Biofilm-Associated Infection Models and Anti-Biofilm Coating Development

Gramicidin S is uniquely capable of both preventing biofilm formation (lowest MBIC among tested AMPs) and completely eradicating mature biofilms across all tested S. aureus and Enterococcus strains, a property not achieved by temporin L or IDR-1018 [2]. This evidence supports its use as a positive control in biofilm susceptibility assays and as an active pharmaceutical ingredient in antimicrobial coatings for medical devices (e.g., catheters, orthopedic implants) where biofilm-mediated persistence is a major clinical challenge.

Reference Standard for Antimicrobial Peptide Analogue Development and Therapeutic Index Optimization

With well-characterized baseline values for antibacterial potency (MIC 4 µg/mL against MRSA, 8 µg/mL against enterococci [3]), hemolytic toxicity (HC50 12.34 µg/mL [4]), and nephrotoxicity (IC50 6.45 µg/mL [4]), native gramicidin S is the essential reference standard for SAR programs aiming to engineer next-generation analogues with improved therapeutic indices. The 10-fold TI improvement achieved by optimized analogues such as Peptide 8 (TI 4.10 vs. 0.38 for native GS [5]) illustrates the value of GS as a benchmark scaffold.

Resistance Surveillance and Antimicrobial Stewardship Studies Requiring Low Resistance-Risk Antibiotics

The demonstrated absence of resistance development in S. aureus (including MRSA) and S. pneumoniae after 7 consecutive passages of sub-inhibitory GS exposure [6] positions gramicidin S as a valuable tool compound for studies investigating the evolutionary barriers to resistance imposed by membrane-targeting antimicrobials. It can serve as a low-resistance-risk comparator in serial passage experiments assessing the resistance propensity of newer antibiotic candidates.

Quote Request

Request a Quote for Gramicidin S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.